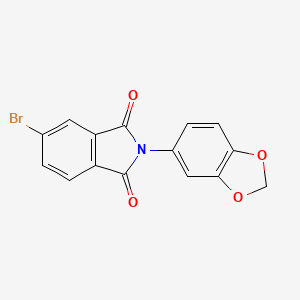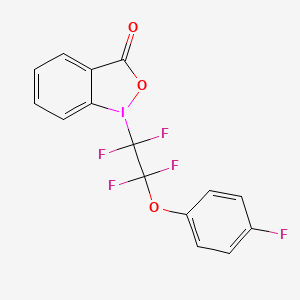
Acid Togni-(4-F-PhOCF2CF2)-reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a benziodaoxol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrafluoroethyl group: This can be achieved through the reaction of ethylene with fluorine gas under controlled conditions.
Introduction of the fluorophenoxy group: This step involves the reaction of the tetrafluoroethyl intermediate with 4-fluorophenol in the presence of a suitable catalyst.
Cyclization to form the benziodaoxol ring: The final step involves the cyclization of the intermediate compound to form the benziodaoxol ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cell signaling processes.
Generating reactive intermediates: Leading to oxidative stress and cellular damage in certain contexts.
Vergleich Mit ähnlichen Verbindungen
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one can be compared with other similar compounds, such as:
1,1,1,2-tetrafluoroethane: Known for its use as a refrigerant and propellant, but lacks the complex benziodaoxol structure.
1,1,2,2-tetrafluoroethane: Similar in terms of fluorine content but differs in its overall structure and applications.
4-fluorophenol: Shares the fluorophenoxy group but lacks the tetrafluoroethyl and benziodaoxol components.
The uniqueness of 1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1?(3),2-benziodaoxol-3-one lies in its combination of multiple fluorine atoms and the benziodaoxol ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H8F5IO3 |
|---|---|
Molekulargewicht |
458.12 g/mol |
IUPAC-Name |
1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxol-3-one |
InChI |
InChI=1S/C15H8F5IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H |
InChI-Schlüssel |
IAEPEJBOHZZLHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


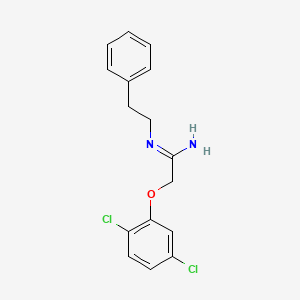
![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
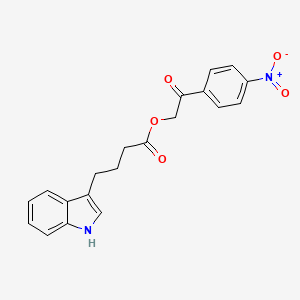
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
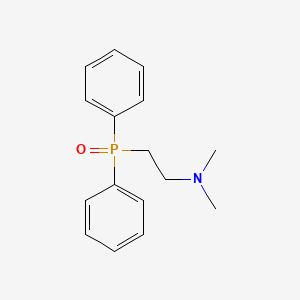
![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
![4-Methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B12466088.png)
